
4-Vinylbenzamide
Vue d'ensemble
Description
4-Vinylbenzamide is an organic compound with the molecular formula C₉H₉NO. It consists of a benzene ring substituted with a vinyl group and an amide group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride. This reaction typically occurs in solvents such as dimethylformamide, dioxane, or methylene chloride, yielding this compound in satisfactory yields .
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of N,N’-ethylidene-bisbenzamide at high temperatures (250°C) or the reaction of N-benzoyl-S-phenylthioethanolamine with O-mesitylenesulfonylhydroxylamine .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like aryl halides and palladium catalysts in the presence of bases.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
4-Vinylbenzamide has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of block copolymers for directed self-assembly in nanolithography.
Materials Science: It is used in the development of high etch resistance materials for lithographic applications.
Biological Research: It serves as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-vinylbenzamide involves its ability to participate in various chemical reactions due to the presence of the vinyl and amide groups. The vinyl group can undergo polymerization or substitution reactions, while the amide group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
N-Vinylbenzamide: Similar structure but with different substitution patterns.
4-Vinylbenzoic Acid: Contains a carboxylic acid group instead of an amide group.
4-Vinylphenol: Contains a hydroxyl group instead of an amide group
Uniqueness: 4-Vinylbenzamide is unique due to its combination of a vinyl group and an amide group, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from polymer chemistry to materials science .
Propriétés
IUPAC Name |
4-ethenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCIQZMEGLCRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301326 | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3661-73-2 | |
| Record name | NSC142463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Vinylbenzamide a useful building block in polymer synthesis?
A: this compound contains a vinyl group capable of undergoing polymerization reactions, allowing it to be incorporated into various polymer chains. The presence of the amide group introduces hydrogen-bonding capabilities, influencing the properties and self-assembly behavior of the resulting polymers [, ].
Q2: How does the incorporation of this compound affect the properties of polystyrene?
A: Studies have shown that incorporating this compound into polystyrene chains can significantly enhance its interfacial adhesion properties []. Specifically, the primary amide group of this compound can form strong hydrogen bonds with complementary functional groups in other polymers, leading to improved interfacial strength in polymer blends.
Q3: Can you provide examples of how the amide group in this compound-containing polymers can be further modified?
A: Research demonstrates that the oxazoline ring in oxazoline-functionalized this compound polymers can be opened via cationic ring-opening polymerization using commercially available alkyloxazolines []. This offers a versatile route for grafting various functionalities onto the polymer backbone, expanding its potential applications.
Q4: What role does this compound play in the synthesis of gradient helical copolymers?
A: this compound acts as an achiral comonomer alongside chiral bulky vinylterphenyl monomers in the synthesis of gradient helical copolymers []. These copolymers exhibit a sequential appearance of helicity and thermotropic liquid crystallinity with increasing chain length, offering potential for mimicking the structure and behavior of biomacromolecules.
Q5: Are there examples of this compound being used in the development of fluorescent materials?
A: Research has explored the use of 5-amide derivatives of 1,3-benzodioxole, including this compound, in the design of fluorescent materials []. While these derivatives are initially non-fluorescent, they become fluorescent upon undergoing specific chemical transformations, such as thiol coupling, hydrogenation, or polymerization.
Q6: Can this compound be polymerized using anionic polymerization techniques?
A: Yes, this compound can be polymerized anionically []. It has been successfully copolymerized with other monomers like isoprene, styrene, 2-vinylpyridine, and tert-butyl methacrylate using anionic initiators like oligo(α-methylstyryl)dipotassium. This method enables the synthesis of well-defined block copolymers with tailored architectures and properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


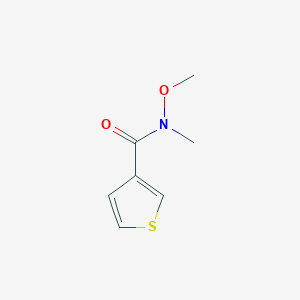
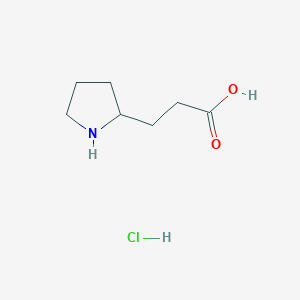
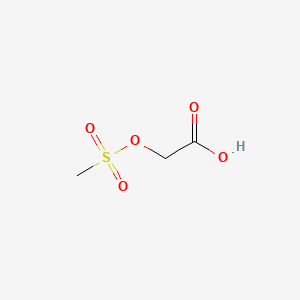
![[(3-Phenylpropyl)carbamoyl]formic acid](/img/structure/B3382748.png)






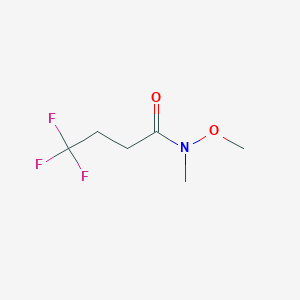

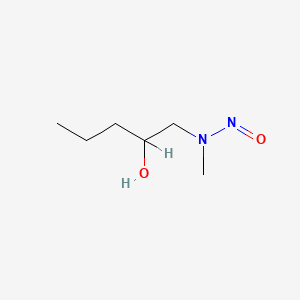
![N-[(3-fluoro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3382837.png)
